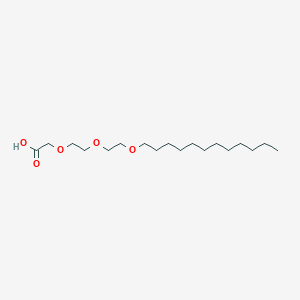
Laureth-3 carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Laureth-3 carboxylic acid is typically synthesized through the ethoxylation of lauryl alcohol, followed by carboxylation. The process begins with the addition of ethylene oxide to lauryl alcohol in the presence of an alkaline catalyst such as potassium hydroxide or sodium methoxide . The reaction continues until the desired number of ethylene oxide units are added. The resulting ethoxylate is then carboxylated to form this compound .
Analyse Chemischer Reaktionen
Laureth-3 carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylates.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: It can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common reagents used in these reactions include thionyl chloride for conversion to acid chlorides, and alcohols for esterification . Major products formed from these reactions include esters, amides, and anhydrides .
Wissenschaftliche Forschungsanwendungen
Laureth-3 carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and stability of reactants.
Biology: Employed in membrane protein solubilization and biochemistry studies.
Wirkmechanismus
As a surfactant, laureth-3 carboxylic acid reduces the surface tension of aqueous solutions, allowing for easier spreading and mixing of liquids . Its amphiphilic nature enables it to align at the interface of water and oil, facilitating emulsification and solubilization . This property is particularly useful in cosmetic formulations where blending of hydrophilic and lipophilic ingredients is required.
Vergleich Mit ähnlichen Verbindungen
Laureth-3 carboxylic acid can be compared to other alkyl ether carboxylates such as laureth-4 carboxylic acid and laureth-6 carboxylic acid. These compounds share similar surfactant properties but differ in the number of ethylene oxide units, which affects their solubility and emulsifying capabilities . This compound is unique in its balance of hydrophilic and lipophilic properties, making it particularly effective in formulations requiring moderate viscosity and solubility .
Similar Compounds
- Laureth-4 carboxylic acid
- Laureth-6 carboxylic acid
- Sodium laureth sulfate
- Sodium lauryl sulfate
These compounds are also used in various personal care products for their surfactant properties .
Eigenschaften
CAS-Nummer |
20858-24-6 |
|---|---|
Molekularformel |
C18H36O5 |
Molekulargewicht |
332.5 g/mol |
IUPAC-Name |
2-[2-(2-dodecoxyethoxy)ethoxy]acetic acid |
InChI |
InChI=1S/C18H36O5/c1-2-3-4-5-6-7-8-9-10-11-12-21-13-14-22-15-16-23-17-18(19)20/h2-17H2,1H3,(H,19,20) |
InChI-Schlüssel |
VUCGAFPTLRWSEB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOCCOCCOCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


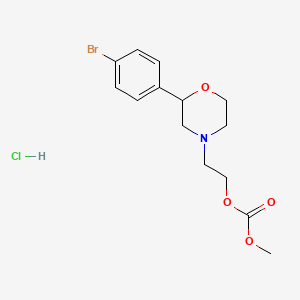
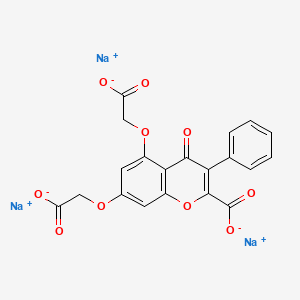
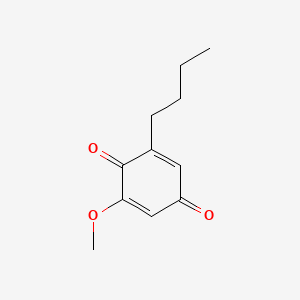
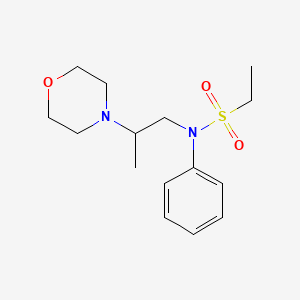



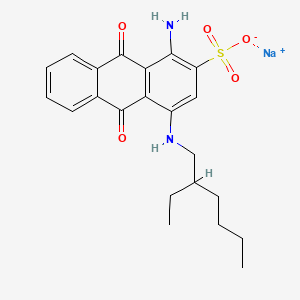

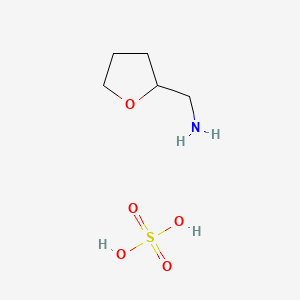

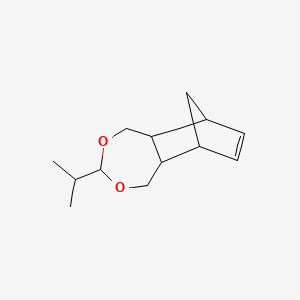
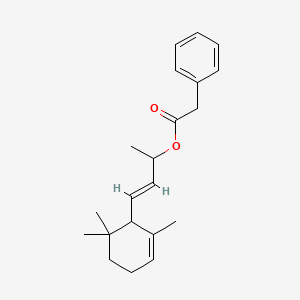
![10-[(1,3-Dimethyl-3-pyrrolidinyl)methyl]-10H-phenothiazine monohydrochloride](/img/structure/B15181393.png)
